molecular formula C16H20N2O2S B11356203 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11356203
M. Wt: 304.4 g/mol
InChI Key: BHRPGNJTWDTMDH-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide is a compound that features a thiazole ring, a benzamide group, and an isopropoxy substituent. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of these functional groups makes this compound a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and benzamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C16H20N2O2S/c1-11(2)9-20-15-6-4-13(5-7-15)16(19)17-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)

InChI Key

BHRPGNJTWDTMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

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